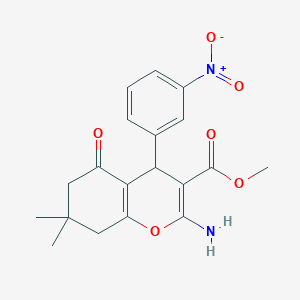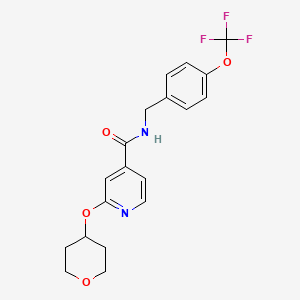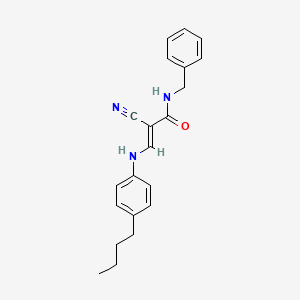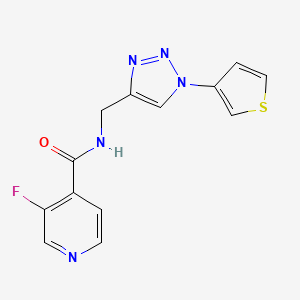![molecular formula C19H18N2O2S B2600594 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 444937-04-6](/img/structure/B2600594.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives involved a mixture of thioureido acid, chloroacetone, and water stirred at room temperature for 24 hours .Molecular Structure Analysis
While specific molecular structure analysis for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is not available, similar compounds have been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, focusing on six unique applications:
Antimicrobial Agents
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide: has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections.
Antifungal Applications
In addition to its antibacterial properties, this compound has demonstrated broad-spectrum antifungal activity. Studies have shown that it is effective against various drug-resistant Candida strains, including Candida auris, which is known for its resistance to multiple antifungal drugs . This highlights its potential use in treating fungal infections that are difficult to manage with existing medications.
Cancer Research
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide: has been explored for its anticancer properties. Some derivatives of this compound have been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This makes it a valuable compound for further research in cancer therapeutics .
Anti-inflammatory Agents
Research has also investigated the anti-inflammatory properties of this compound. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Studies have shown that N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide may have neuroprotective effects. It has been observed to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This opens up possibilities for its use in developing treatments for these conditions.
Antioxidant Properties
The compound has also been studied for its antioxidant properties. It has been found to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and diabetes . This suggests its potential use as a therapeutic agent to mitigate oxidative damage in these conditions.
作用機序
The mechanism of action of thiazole derivatives often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes can vary widely depending on the specific structure of the thiazole derivative and its functional groups .
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, solubility, and bioavailability, thereby influencing its efficacy .
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-8-9-14(2)16(10-13)17-12-24-19(20-17)21-18(22)11-23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWESFTXJCICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)


![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)
![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)


![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)